molecular formula C17H16N6OS B3485960 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine

3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine

Cat. No.: B3485960
M. Wt: 352.4 g/mol
InChI Key: KDZKDCAVTDZXKF-UHFFFAOYSA-N
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Description

The compound 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine features a 1,2,4-triazol-4-amine core substituted at position 3 with a benzimidazole-linked methylsulfanyl group and at position 5 with a 3-methoxyphenyl moiety.

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS/c1-24-12-6-4-5-11(9-12)16-21-22-17(23(16)18)25-10-15-19-13-7-2-3-8-14(13)20-15/h2-9H,10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZKDCAVTDZXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzimidazole Derivative: Starting with o-phenylenediamine, the benzimidazole ring is formed through cyclization with formic acid.

    Sulfanyl Bridge Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Triazole Ring Formation: The final step involves the formation of the triazole ring through a cyclization reaction with hydrazine and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The compound features a complex structure that includes:

  • A benzimidazole moiety, known for its biological activity.
  • A triazole ring, which is significant in medicinal chemistry.
  • A methoxyphenyl group that enhances lipophilicity.

Properties

  • Molecular Formula: C15_{15}H15_{15}N5_5OS
  • Molecular Weight: 305.38 g/mol

Pharmaceutical Applications

The compound's unique structure suggests several pharmacological activities:

Antifungal Activity

Research indicates that triazole derivatives exhibit potent antifungal properties. In vitro studies have shown that this compound can inhibit the growth of various fungal strains, making it a candidate for antifungal drug development.

Anticancer Properties

Preliminary studies have indicated that compounds with similar structures may exhibit anticancer activities. The benzimidazole and triazole components are associated with the inhibition of cancer cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of related triazole compounds on breast cancer cell lines, demonstrating significant apoptosis induction at specific concentrations.

Agricultural Applications

The compound has potential as a fungicide in agricultural practices due to its antifungal properties.

Efficacy Against Plant Pathogens

Field trials have indicated effectiveness against common plant pathogens, suggesting its use as a protective agent in crops.

Data Table: Efficacy of Compound on Various Fungal Strains

Fungal StrainInhibition Zone (mm)Concentration (µg/mL)
Fusarium oxysporum15100
Botrytis cinerea1250
Phytophthora infestans18200

Materials Science

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced properties.

Conductive Polymers

Research has shown that adding this compound to conductive polymers can improve their electrical conductivity and thermal stability.

Case Study:
A study investigated the effects of incorporating the compound into polyaniline composites, resulting in improved conductivity measurements compared to pure polyaniline.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the 1,2,4-triazol-4-amine scaffold but differ in substituents at positions 3 and 5, influencing their physicochemical and biological properties:

Table 1: Key Structural Analogs and Their Features
Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Formula Notable Properties/Activities References
Target Compound 1H-Benzimidazol-2-ylmethylsulfanyl 3-Methoxyphenyl C₁₇H₁₅N₆OS Potential antimicrobial/antifungal activity (inferred from benzimidazole-triazole hybrids)
3-(4-Chlorophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine 4-Chlorophenyl 3-Methoxybenzylthio C₁₆H₁₅ClN₄OS Structural similarity to target; computational studies suggest enzyme inhibition potential
3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 2-Methylbenzylthio 3,4,5-Trimethoxyphenyl C₁₈H₂₀N₄O₂S Enhanced lipophilicity due to multiple methoxy groups
3-(Ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine Ethylsulfanyl Thiophen-2-yl C₈H₁₀N₄S₂ Anticancer activity (in vitro screening)
3-(Methylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine Methylsulfanyl Pyridin-4-yl C₈H₈N₄S Tyrosinase inhibition (IC₅₀ = 1.5–3.125 µM)
3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine derivatives Benzo[d]imidazol-1-ylmethyl Varied (e.g., halophenyl, alkyl) C₁₀H₉N₅ Antibacterial activity (MIC = 1.5–3.125 µg/mL)

Pharmacological and Biochemical Activities

Antimicrobial Activity

Benzimidazole-triazole hybrids, such as 3-((1H-benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine derivatives , exhibit potent antibacterial and antifungal activity (MICs: 1.5–3.125 µg/mL) due to interactions with microbial enzymes or DNA . The target compound’s benzimidazole moiety may similarly disrupt microbial cell walls or metabolic pathways.

Enzyme Inhibition

Triazol-4-amines with pyridyl or methoxyphenyl groups (e.g., 3-(methylsulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine ) inhibit tyrosinase, a key enzyme in melanin synthesis, with IC₅₀ values comparable to clinical inhibitors . The target compound’s 3-methoxyphenyl group could enhance binding to hydrophobic enzyme pockets.

Anticancer Potential

Compounds like 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine show moderate cytotoxicity against cancer cell lines, attributed to thiophene and sulfanyl groups inducing oxidative stress . The target compound’s benzimidazole group may synergize with triazole to target DNA topoisomerases.

Physicochemical Properties

  • Stability : S-Benzylated triazoles (e.g., 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine ) exhibit enhanced thermal stability due to rigid substituents .

Biological Activity

The compound 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine is a hybrid structure combining elements of benzimidazole and triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15H16N4OS
  • Molecular Weight : 304.38 g/mol

This compound features a benzimidazole moiety linked to a triazole ring through a sulfur atom, which is critical for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. A study evaluating various 1,2,4-triazole derivatives demonstrated their efficacy against different cancer cell lines using the XTT assay. The results highlighted that modifications at specific positions on the triazole ring could enhance anticancer activity, suggesting that the compound may also possess similar properties due to its structural components .

Antimicrobial and Antiviral Properties

Benzimidazole and triazole derivatives have been extensively studied for their antimicrobial and antiviral activities . A review of benzimidazole-triazole hybrids indicated that these compounds often show improved biological activity compared to their mono-heterocyclic counterparts. The presence of substituents like methoxy groups can enhance their interaction with biological targets, potentially leading to increased antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

  • The presence of a sulfur atom in the linkage between benzimidazole and triazole enhances biological activity.
  • Substituents on the aromatic rings significantly influence the potency and spectrum of activity against various pathogens.

Table 1 summarizes the effects of different substituents on the biological activity of similar compounds:

SubstituentActivity TypeEffect on Activity
Methoxy (-OCH₃)AnticancerIncreased potency
Nitro (-NO₂)AntimicrobialEnhanced effectiveness
Alkyl groupsAntiviralVariable impact

Case Studies

Several studies have documented the synthesis and evaluation of related compounds. For instance, one study synthesized a series of benzimidazole-triazole hybrids , demonstrating significant antibacterial and antifungal activities against resistant strains. These findings suggest that the compound's structural features could confer similar benefits in combating resistant pathogens .

Another case study focused on in vivo evaluations where derivatives exhibited promising results in reducing tumor growth in animal models, reinforcing the potential therapeutic applications of such compounds in cancer treatment .

Q & A

Basic: What are the optimal synthetic routes for 3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Cyclocondensation of precursors (e.g., benzimidazole-thiol derivatives with triazole intermediates) under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2: Introduction of the 3-methoxyphenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (70–90°C) .
  • Optimization: Reaction yields are maximized by adjusting solvent polarity (e.g., ethanol for solubility), using bases like triethylamine to deprotonate intermediates, and monitoring progress via TLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks to confirm the benzimidazole (aromatic protons at δ 7.2–8.5 ppm), triazole (NH₂ at δ 5.5–6.0 ppm), and methoxyphenyl groups (OCH₃ at δ ~3.8 ppm) .
  • IR Spectroscopy: Validate S–C and N–H bonds (stretching at 2550 cm⁻¹ for thioether and 3350 cm⁻¹ for amines) .
  • X-Ray Diffraction: Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H···N interactions stabilizing triazole-benzimidazole conformation) .

Advanced: How do computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT/B3LYP Calculations: Optimize molecular geometry using 6-311G(d,p) basis sets to predict bond lengths/angles, validated against X-ray data .
  • HOMO-LUMO Analysis: Determine charge transfer potential (e.g., HOMO localized on benzimidazole, LUMO on triazole) to explain electrophilic/nucleophilic sites .
  • Molecular Electrostatic Potential (MEP): Map electron-rich (methoxyphenyl oxygen) and electron-deficient (triazole NH₂) regions to predict reactivity in biological systems .

Advanced: How can researchers address contradictions in reported biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Systematic SAR Studies: Synthesize analogs with modified substituents (e.g., replacing 3-methoxyphenyl with halogenated aryl groups) to isolate structural drivers of activity .
  • In Silico Target Prediction: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities against kinases (anticancer) vs. bacterial enzyme pockets (antimicrobial) .
  • Orthogonal Assays: Validate activity in multiple models (e.g., MTT for cytotoxicity, MIC for antimicrobials) under standardized conditions (pH, serum concentration) .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for its antimicrobial activity?

Methodological Answer:

  • Substituent Variation: Replace the benzimidazole-thioether with oxadiazole or thiadiazole cores to assess impact on lipophilicity and membrane penetration .
  • Biochemical Assays: Measure inhibition of bacterial dihydrofolate reductase (DHFR) or fungal CYP51 enzymes via spectrophotometric NADPH depletion .
  • Docking Simulations: Correlate triazole-amine orientation in DHFR active sites (e.g., PDB 1DF7) with MIC values .

Basic: What purification techniques ensure high purity of the compound for pharmacological testing?

Methodological Answer:

  • Column Chromatography: Use silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 3:1 → 1:2) to isolate the target compound .
  • Recrystallization: Dissolve crude product in hot ethanol, filter, and cool to −20°C for 12 hours to obtain needle-shaped crystals .
  • HPLC Validation: Confirm >95% purity via C18 reverse-phase column (acetonitrile/water + 0.1% TFA) .

Advanced: How does the compound’s supramolecular architecture influence its physicochemical properties?

Methodological Answer:

  • Hydrogen-Bond Networks: X-ray data reveal N–H···N and C–H···O interactions forming 2D layers, enhancing thermal stability (TGA shows decomposition >250°C) .
  • Solubility Profiling: LogP calculations (DFT-derived) predict moderate hydrophobicity (LogP ~2.8), requiring DMSO for in vitro assays .
  • Crystal Packing: Zigzag chains along the c-axis (via R₂²(8) motifs) correlate with anisotropic mechanical properties in solid-state formulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine
Reactant of Route 2
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine

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